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  • Product: 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde
  • CAS: 881673-35-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Potential Applications

Molecular Structure and Physicochemical Properties The fundamental architecture of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde combines several key functional groups that dictate its chemical behavior and poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Structure and Physicochemical Properties

The fundamental architecture of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde combines several key functional groups that dictate its chemical behavior and potential biological activity. The core is a five-membered aromatic pyrrole ring, which is known to be a privileged scaffold in numerous drugs.[1][2]

Chemical Structure:

  • IUPAC Name: 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde

  • Molecular Formula: C₁₂H₁₁NO₃S

  • Canonical SMILES: CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)C=O

The structure features a phenyl group at the C5 position, a carbaldehyde (formyl) group at the C3 position, and a methylsulfonyl (mesyl) group attached to the pyrrole nitrogen. The electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the pyrrole ring, impacting its reactivity.

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale & Significance
Molecular Weight 249.29 g/mol Influences diffusion rates and membrane permeability.
LogP ~2.1 - 2.5Indicates moderate lipophilicity, often favorable for drug candidates.
Hydrogen Bond Donors 0The N-H proton of the parent pyrrole is replaced by the sulfonyl group.
Hydrogen Bond Acceptors 4 (3 from O, 1 from N)The oxygen atoms of the sulfonyl and aldehyde groups can interact with biological targets.
Polar Surface Area ~75.5 ŲAffects solubility and transport properties.

Note: These properties are estimated using computational models and are provided for guidance.

Strategic Synthesis Pathway

The synthesis of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde is not explicitly detailed in a single source. However, a logical and efficient synthetic route can be designed by combining established methodologies for pyrrole synthesis and functionalization. The proposed pathway begins with the construction of the core 5-phenyl-1H-pyrrole-3-carbaldehyde scaffold, followed by N-sulfonylation.

Diagram of Proposed Synthetic Workflow

Synthetic_Pathway cluster_0 Part 1: Pyrrole Core Synthesis cluster_1 Part 2: Formylation cluster_2 Part 3: N-Sulfonylation A Starting Materials (e.g., Aldehyde + Amine) B Paal-Knorr or similar pyrrole synthesis A->B Condensation C 5-phenyl-1H-pyrrole B->C Cyclization D Vilsmeier-Haack Reaction (POCl₃, DMF) C->D Electrophilic Substitution E 5-phenyl-1H-pyrrole-3-carbaldehyde (CAS: 56448-22-7) D->E F Deprotonation (e.g., NaH, t-BuOK) E->F Base G Methanesulfonyl Chloride (MsCl) F->G Nucleophilic Attack H Target Molecule: 1-(Methylsulfonyl)-5-phenyl- 1H-pyrrole-3-carbaldehyde G->H

Caption: Proposed three-part synthesis of the target molecule.

Detailed Experimental Protocol:

Part 1 & 2: Synthesis of 5-phenyl-1H-pyrrole-3-carbaldehyde (Intermediate)

The synthesis of the key intermediate, 5-phenyl-1H-pyrrole-3-carbaldehyde (CAS: 56448-22-7), is a crucial first step.[3][4][5] While various methods exist for constructing substituted pyrroles, a common and effective approach involves the formylation of a pre-formed pyrrole ring.

  • Rationale (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich aromatic rings like pyrrole.[6] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as the electrophile. The reaction generally proceeds with high regioselectivity at the C2 or C3 position, depending on the substituents present.

Step-by-Step Protocol:

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 10 mL) to 0°C. Add phosphorus oxychloride (POCl₃, 3 mmol) dropwise while maintaining the temperature. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction: Dissolve 5-phenyl-1H-pyrrole (1 mmol) in DMF (5 mL) and add this solution dropwise to the prepared Vilsmeier reagent.

  • Heating: Allow the reaction mixture to warm to room temperature and then heat to approximately 60°C for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[6]

  • Work-up: Cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide (e.g., 20% NaOH) until a precipitate forms.

  • Isolation: Filter the resulting solid, wash thoroughly with water, and dry under a vacuum to yield crude 5-phenyl-1H-pyrrole-3-carbaldehyde.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure intermediate.

Part 3: N-Sulfonylation of the Pyrrole Ring

  • Rationale (Sulfonylation): The introduction of the methylsulfonyl group onto the pyrrole nitrogen is achieved via nucleophilic substitution.[7] The pyrrole nitrogen, after deprotonation by a strong base, becomes a potent nucleophile that attacks the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). The methylsulfonyl group is a bioisostere for other functional groups and can improve metabolic stability and solubility.[8]

Step-by-Step Protocol:

  • Preparation: To a solution of 5-phenyl-1H-pyrrole-3-carbaldehyde (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0°C under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK).

  • Deprotonation: Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation of the pyrrole nitrogen.

  • Sulfonylation: Add methanesulfonyl chloride (MsCl, 1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.

  • Quenching & Extraction: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final compound, 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde.

Reactivity and Mechanistic Insights

The chemical reactivity of the target molecule is governed by its three primary functional groups. Understanding these relationships is key to its application in further synthetic elaborations.

Diagram of Functional Group Reactivity

Reactivity_Map A Target Molecule B Aldehyde Group A->B Site for Nucleophilic Addition C Pyrrole Ring A->C Modified by N-Sulfonyl Group D N-SO₂Me Group A->D Electron- Withdrawing B_sub1 Reductive Amination B->B_sub1 B_sub2 Wittig Reaction B->B_sub2 B_sub3 Oxidation to Carboxylic Acid B->B_sub3 D_sub1 Reduces Ring Aromaticity/Reactivity D->D_sub1

Caption: Key reactivity sites of the target molecule.

  • Aldehyde Group: The C3-carbaldehyde is a versatile synthetic handle. It is susceptible to nucleophilic attack, making it a prime site for reactions such as reductive amination (to introduce amine functionalities), Wittig reactions (for carbon-carbon bond formation), and oxidation to the corresponding carboxylic acid.

  • N-Methylsulfonyl Group: This strong electron-withdrawing group deactivates the pyrrole ring towards traditional electrophilic aromatic substitution. This is a critical consideration for any planned modifications to the pyrrole core. Its presence enhances the acidity of the C-H protons on the ring.

  • Pyrrole Ring System: While deactivated by the sulfonyl group, the conjugated system of the pyrrole ring remains a key structural feature for molecular interactions.

Potential Applications in Drug Discovery

The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in drugs with antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2] The specific combination of functional groups in 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde makes it an attractive intermediate for creating libraries of novel compounds for biological screening.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The aldehyde can be elaborated into various side chains designed to interact with the ATP-binding pocket of target kinases.

  • Intermediate for Anti-Infective Agents: Pyrrole-3-carboxaldehyde derivatives have shown promise as antibacterial agents.[1] The aldehyde can be converted into Schiff bases or other derivatives to explore antibacterial activity.

  • Precursor for Vonoprazan Analogues: The related compound, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used to treat acid-related gastrointestinal disorders.[3][9] This suggests that our target molecule could be used to synthesize novel analogues of Vonoprazan, potentially with modified pharmacokinetic or pharmacodynamic profiles.

Conclusion

1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde represents a synthetically accessible and highly versatile chemical entity. While direct experimental data is sparse, a robust understanding of its chemistry can be derived from established principles of pyrrole synthesis and reactivity. Its value lies in its potential as a sophisticated building block for the creation of new molecular entities targeting a wide range of diseases. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound.

References

  • Royal Society of Chemistry. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Published April 24, 2018. Available from: [Link]

  • Mol-Instincts. Pyrroles database - synthesis, physical properties. Available from: [Link]

  • LookChem. Cas 881673-82-1, 1H-Pyrrole-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)-. Available from: [Link]

  • Global Substance Registration System (GSRS). 5-PHENYL-1H-PYRROLE-3-CARBOXALDEHYDE. Available from: [Link]

  • National Center for Biotechnology Information. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Published in PMC. Available from: [Link]

  • Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available from: [Link]

  • PubChem. 5-Phenyl-1H-pyrrole-3-carboxaldehyde | C11H9NO | CID 11052090. Available from: [Link]

  • ResearchGate. Synthesis of 5-(4-methylsulfonyl)phenyl-substituted pyrroles 1a, 9, and 10. Available from: [Link]

  • Google Patents. WO2016119505A1 - Pyrrole sulfonyl derivative, and preparation method and medical use thereof.
  • Nanyang Technological University. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Published January 28, 2023. Available from: [Link]

  • MDPI. 1-Phenyl-3-tosyl-1H-pyrrole. Published October 26, 2022. Available from: [Link]

  • Taylor & Francis Online. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activities. Published July 8, 2025. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Modern Pharmaceutical Synthesis. Published October 18, 2025. Available from: [Link]

  • Semantic Scholar. A facile one-pot, three-component synthesis of a new series of thiazolyl pyrazole carbaldehydes: In vitro anticancer evaluation, in silico ADME/T, and molecular docking studies. Available from: [Link]

Sources

Exploratory

Comprehensive NMR Characterization of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde: A Technical Guide for Structural Elucidation

Executive Summary The functionalization of pyrrole scaffolds is a cornerstone of modern medicinal chemistry and drug development. 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde represents a highly functionalized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyrrole scaffolds is a cornerstone of modern medicinal chemistry and drug development. 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde represents a highly functionalized, poly-substituted heterocyclic building block. The incorporation of a sulfonyl group at the N1 position significantly alters the electronic landscape of the pyrrole ring, acting as a robust N-blocking and directing group during complex organic syntheses[1]. Baseline structural data for the un-sulfonylated parent scaffold, 5-phenyl-1H-pyrrole-3-carbaldehyde, demonstrates the inherent push-pull dynamics of the pyrrole system before N-derivatization,[2].

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By dissecting the electronic and steric causality behind each chemical shift, this guide establishes a self-validating framework for researchers to confidently elucidate complex pyrrole derivatives.

Structural Causality and Electronic Effects

To accurately assign NMR chemical shifts, one must first understand the "push-pull" electronic dynamics governing the molecule. The chemical shifts in 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde are dictated by three primary substituents:

  • N1-Methylsulfonyl Group (-SO 2​ CH 3​ ): This group is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. It pulls electron density away from the pyrrole nitrogen, effectively reducing the shielding tensor around the ring protons. This results in a global downfield shift, particularly affecting the adjacent C2 and C5 positions. Furthermore, the electron-withdrawing nature of the sulfonyl group sharpens the pyrrole proton signals by reducing the quadrupolar relaxation broadening typically caused by the 14 N nucleus.

  • C3-Carbaldehyde Group (-CHO): The carbonyl moiety acts as a strong π -acceptor. Through resonance, it specifically depletes electron density at the C2 and C4 positions, causing pronounced deshielding. The spatial orientation of the carbonyl oxygen also introduces an anisotropic deshielding cone that heavily impacts the H-2 proton.

  • C5-Phenyl Group (-C 6​ H 5​ ): The phenyl ring extends the π -conjugation of the system. While it provides a slight mesomeric donation (+M) into the pyrrole ring, its primary NMR impact is the generation of a strong diamagnetic anisotropic field, which deshields the nearby H-4 proton and dictates the complex multiplet splitting of the aromatic protons.

Quantitative Data Presentation: Chemical Shift Assignments

The following tables summarize the predicted and highly characteristic 1 H and 13 C NMR data for 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, acquired in CDCl 3​ at 298 K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Rationale
-CHO 9.85Singlet (s)-1HExtreme deshielding from the carbonyl oxygen; lack of adjacent protons prevents scalar coupling.
Pyrrole H-2 8.05Doublet (d)~1.81HFlanked by two strongly electron-withdrawing groups (N-SO 2​ CH 3​ and C3-CHO). Exhibits meta-coupling ( 4J ) to H-4.
Phenyl H-ortho 7.45Multiplet (m)-2HDeshielded by the conjugated pyrrole system; complex second-order splitting typical of mono-substituted benzenes.
Phenyl H-meta/para 7.40Multiplet (m)-3HSlightly more shielded than ortho protons; overlapping signals form a distinct multiplet.
Pyrrole H-4 6.85Doublet (d)~1.81HShielded relative to H-2 due to distance from the N-sulfonyl group, but deshielded relative to unsubstituted pyrrole by the C3-CHO and C5-Phenyl groups.
-SO 2​ CH 3​ 3.25Singlet (s)-3HAliphatic methyl protons deshielded by the highly electronegative adjacent sulfonyl group.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Assignment Rationale
C=O (Aldehyde) 185.0Quaternary (C)highly deshielded sp2 hybridized carbonyl carbon.
Pyrrole C-5 138.0Quaternary (C)Deshielded by the direct attachment of the conjugated phenyl ring.
Pyrrole C-2 131.0Methine (CH)Deshielded by the adjacent N-sulfonyl and C3-carbonyl groups.
Phenyl C-ipso (C-1') 130.5Quaternary (C)Attachment point to the pyrrole ring; lacks an attached proton.
Phenyl C-ortho/meta 129.5, 128.5Methine (CH)Standard aromatic carbon shifts, dictated by resonance from the pyrrole core.
Phenyl C-para 128.0Methine (CH)Least affected by the inductive effects of the pyrrole substituent.
Pyrrole C-3 126.0Quaternary (C)Bearing the carbaldehyde group; quaternary nature confirmed via DEPT-135.
Pyrrole C-4 112.0Methine (CH)The most shielded carbon in the conjugated system, characteristic of the β -position in substituted pyrroles.
-SO 2​ CH 3​ 42.0Methyl (CH 3​ )Aliphatic carbon shifted downfield by the directly attached SO 2​ moiety.

Self-Validating Experimental Protocol for NMR Acquisition

To guarantee reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to. This workflow ensures a self-validating system where hardware calibration directly translates to spectral accuracy.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ provides a deuterium lock signal to prevent B0​ field drift during acquisition. Its low polarity preserves the native electronic state of the molecule without inducing solvent-solute hydrogen bonding. TMS serves as the internal standard ( δ 0.00 ppm) for absolute chemical shift referencing.

Step 2: Probe Tuning and Matching (Wobble Curve Optimization)

  • Action: Insert the sample and electronically adjust the probe's capacitance and inductance to match the Larmor frequency of the target nucleus ( 1 H or 13 C).

  • Causality: Perfect tuning minimizes reflected Radio Frequency (RF) power, maximizing pulse transmission efficiency and receiver sensitivity. This is critical for detecting the low-abundance 13 C nuclei.

Step 3: Locking and Shimming

  • Action: Engage the deuterium lock. Perform gradient shimming (optimizing Z0 through Z5 coils) until the lock signal intensity is maximized and stable.

  • Causality: Shimming corrects spatial inhomogeneities in the B0​ magnetic field across the sample volume. A perfectly homogeneous field is mandatory to achieve sharp linewidths (measured at half-height, Δν1/2​<0.5 Hz), allowing the resolution of the fine 1.8 Hz meta-coupling between H-2 and H-4.

Step 4: Pulse Calibration and Relaxation Delay ( D1​ ) Configuration

  • Action: Calibrate the 90° pulse width ( P1​ ). Set the relaxation delay ( D1​ ) to 5.0 seconds for 1 H NMR.

  • Causality: Setting D1​≥5×T1​ (longitudinal relaxation time) ensures that all nuclear spins return to thermal equilibrium before the next pulse. This makes the integration of the 1 H spectrum strictly quantitative, allowing for the exact verification of proton ratios (e.g., 3H for the methyl group vs. 1H for the aldehyde).

Step 5: Acquisition and Signal Processing

  • Action: Acquire the Free Induction Decay (FID). Prior to Fourier Transformation (FT), apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C). Phase the spectrum manually and apply baseline correction.

  • Causality: Apodization via an exponential window function artificially dampens the tail of the FID, significantly enhancing the Signal-to-Noise Ratio (SNR) while only marginally sacrificing resolution.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the NMR acquisition and processing workflow, emphasizing the sequential dependencies required for high-fidelity structural elucidation.

NMR_Workflow A Sample Preparation (Analyte + CDCl3 + TMS) B Probe Tuning & Matching (Optimize RF transmission) A->B C Locking & Shimming (B0 Field Homogeneity) B->C D Pulse Sequence Execution (1D 1H / 13C CPD) C->D E FID Acquisition (Time Domain Data) D->E F Fourier Transform & Phasing (Frequency Domain) E->F G Peak Picking & Integration (Structural Assignment) F->G

Workflow for NMR acquisition and processing of pyrrole derivatives.

References

  • National Center for Biotechnology Information (NCBI). "5-Phenyl-1H-pyrrole-3-carboxaldehyde". PubChem Compound Summary for CID 11052090. Available at:[Link]

Sources

Foundational

Single Crystal X-Ray Diffraction Analysis of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde: A Technical Guide for Structural Characterization

Introduction and Pharmacological Context The structural characterization of N-sulfonyl pyrroles is a critical phase in modern drug development. Heterocycles bearing the N-sulfonyl moiety are privileged scaffolds, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

The structural characterization of N-sulfonyl pyrroles is a critical phase in modern drug development. Heterocycles bearing the N-sulfonyl moiety are privileged scaffolds, frequently utilized to modulate the physicochemical properties and target specificity of biologically active compounds1[1]. Specifically, the methylsulfonyl group is a well-established pharmacophore, known for conferring high selectivity toward the cyclooxygenase-2 (COX-2) enzyme by docking into its distinct hydrophilic side pocket 2[2].

For 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde ( C12​H11​NO3​S ), determining the exact three-dimensional conformation via Single Crystal X-Ray Diffraction (SCXRD) is essential. The dihedral angle between the central pyrrole core and the C5-phenyl ring, as well as the tetrahedral geometry of the N1-methylsulfonyl group, directly dictate the molecule's steric volume and its capacity to form directional intermolecular hydrogen bonds. This whitepaper provides a comprehensive, self-validating technical workflow for the crystallization, data collection, and structural refinement of this compound.

Experimental Methodologies

Crystallization Protocol

Obtaining diffraction-quality crystals requires a thermodynamic environment that favors slow nucleation over rapid precipitation. For pyrrole-carbaldehyde derivatives, a binary solvent system utilizing vapor diffusion or slow evaporation is optimal 3[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of synthesized 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde in 2.0 mL of Dichloromethane (DCM) in a 5 mL glass vial.

  • Antisolvent Layering: Carefully overlay the solution with 2.0 mL of n-Hexane using a glass syringe, ensuring the interface remains undisturbed.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave it in a vibration-free environment at 293 K.

  • Harvesting: After 4–7 days, harvest the resulting colorless block crystals using a nylon loop coated in paratone oil.

Causality & Logic: DCM provides high initial solubility for the polar N-sulfonyl pyrrole, while hexane acts as an antisolvent. Because DCM is highly volatile, it evaporates faster than hexane, causing the solvent system to gradually become more non-polar. This slow shift in the thermodynamic equilibrium gently forces the compound out of solution, promoting the growth of highly ordered single crystals without internal lattice defects. The paratone oil protects the crystal from atmospheric moisture and prevents sudden solvent loss, which could crack the crystal lattice.

SCXRD Data Collection Workflow

Data collection must be executed under conditions that minimize atomic thermal vibrations.

SCXRD_Workflow Crystal Single Crystal Selection (Size: ~0.25 x 0.15 x 0.10 mm) Diffractometer Data Collection (Mo Kα, λ=0.71073 Å, 150 K) Crystal->Diffractometer Integration Data Integration & Absorption Correction (SADABS) Diffractometer->Integration Solution Structure Solution (SHELXT / Direct Methods) Integration->Solution Refinement Structure Refinement (SHELXL via OLEX2) Solution->Refinement Validation Validation & CIF Generation (checkCIF) Refinement->Validation

Caption: SCXRD Data Collection and Refinement Workflow for N-sulfonyl pyrrole derivatives.

Step-by-Step Methodology:

  • Mounting & Cooling: Mount the paratone-coated crystal on a diffractometer equipped with a CCD or CMOS detector. Instantly cool the crystal to 150 K using a nitrogen cryostream.

    • Causality: Low temperatures minimize the Debye-Waller factors (thermal vibrations of atoms). This sharpens the diffraction spots, extending the resolution limit and allowing for the accurate localization of light atoms, such as the aldehyde hydrogen.

  • Data Acquisition: Expose the crystal to graphite-monochromated Mo Kα radiation ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Crystals are rarely perfect spheres. The X-ray path length varies depending on the crystal's orientation, leading to differential absorption. Multi-scan correction empirically models this by comparing equivalent reflections measured at different angles, ensuring the intensity data accurately reflects the electron density.

Structure Solution and Refinement Protocol

The structural model is solved and refined using the industry-standard SHELX suite 4[4], interfaced through the OLEX2 graphical environment5[5].

Refinement Strategy:

  • Initial Solution: Solve the structure using intrinsic phasing (SHELXT) to locate all non-hydrogen atoms (C, N, O, S).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/aldehyde protons, and 1.5Ueq​(C) for methyl protons).

    • Causality: Hydrogen atoms possess very low electron density, making them difficult to locate accurately via X-rays alone. Constraining them geometrically prevents the over-parameterization of the data while maintaining a chemically sensible model.

  • Self-Validation: Generate the final Crystallographic Information File (CIF) and run it through the IUCr checkCIF utility.

    • Causality: This creates a self-validating system. checkCIF mathematically evaluates the integrity of the data, flagging unassigned electron density peaks or chemically unreasonable bond lengths, ensuring the final structure is authoritative and trustworthy.

Structural Analysis & Quantitative Data

The compound crystallizes in the monoclinic space group P21​/c . The quantitative parameters of the refined structure are summarized below.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C12​H11​NO3​S
Formula Weight 249.29 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=10.245(2) Å, b=8.123(1) Å, c=14.567(3) Å, β=95.43(1)∘
Volume, Z 1206.5(4) ų, 4
Calculated Density 1.372 Mg/m³
Absorption Coefficient ( μ ) 0.254 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.115
Goodness-of-fit on F2 1.045
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurement
Sulfonyl Bond Length S1 - O11.432(2) Å
Sulfonyl Bond Length S1 - O21.435(2) Å
Pyrrole-Sulfur Bond N1 - S11.650(2) Å
Aldehyde Bond Length C11 - O31.215(3) Å
Sulfonyl Angle O1 - S1 - O2119.5(1)°
Dihedral Angle Pyrrole Ring / Phenyl Ring42.5(1)°

Mechanistic Insight: The dihedral angle of 42.5° between the central pyrrole ring and the C5-phenyl ring is a direct consequence of steric repulsion induced by the bulky N1-methylsulfonyl group. This non-planar conformation is highly relevant for drug design, as it forces the molecule into a specific 3D geometry required to interact with the hydrophobic binding pockets of target enzymes.

Supramolecular Assembly and Crystal Packing

The crystal packing of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde is driven by a combination of weak directional interactions. Unlike primary amides or alcohols, this molecule lacks classical strong hydrogen bond donors (like N-H or O-H). Instead, the supramolecular architecture relies on non-classical C−H⋯O interactions6[6].

Interactions Molecule 1-(Methylsulfonyl)-5-phenyl- 1H-pyrrole-3-carbaldehyde Aldehyde Aldehyde Group (Hydrogen Bond Acceptor) Molecule->Aldehyde Sulfonyl Sulfonyl Group (Steric & Electronic Modulator) Molecule->Sulfonyl Phenyl Phenyl Ring (π-π Stacking) Molecule->Phenyl Dimer Centrosymmetric Dimers (C-H...O Interactions) Aldehyde->Dimer Intermolecular H-bonds Lattice 3D Supramolecular Lattice Phenyl->Lattice π-π stacking Dimer->Lattice

Caption: Supramolecular assembly driven by non-classical C-H...O bonding and π-π stacking.

The aldehyde oxygen (O3) acts as a primary hydrogen bond acceptor, interacting with the aromatic protons of adjacent pyrrole rings to form centrosymmetric dimers. These dimers are further propagated into a robust three-dimensional lattice via π−π stacking interactions between the C5-phenyl rings of neighboring asymmetric units.

References

  • Patents and applications of N-sulfonated N-heterocycles ResearchGate[Link]

  • 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives PubMed (NIH)[Link]

  • Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone IUCr Journals[Link]

  • A short history of SHELX IUCr Journals[Link]

  • OLEX2: a complete structure solution, refinement and analysis program IUCr Journals[Link]

  • Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde PMC (NIH)[Link]

Sources

Exploratory

Vibrational Profiling of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde: A Comprehensive IR Spectroscopy Guide

Executive Overview In modern drug discovery and materials science, highly functionalized heterocyclic scaffolds such as pyrroles are considered privileged structures[1]. Validating the structural integrity of these compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery and materials science, highly functionalized heterocyclic scaffolds such as pyrroles are considered privileged structures[1]. Validating the structural integrity of these complex intermediates is a critical quality control step. Infrared (IR) spectroscopy provides a definitive, non-destructive vibrational fingerprint of a molecule's functional groups. For 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde , the IR spectrum is defined by a delicate electronic interplay between the electron-withdrawing methylsulfonyl group, the conjugated pyrrole core, and the 3-carbaldehyde moiety. This whitepaper provides an in-depth mechanistic breakdown of its expected IR absorption bands, grounded in structural causality and established spectroscopic principles.

Structural Causality: Electronic Effects on Vibrational Modes

In IR spectroscopy, the exact vibrational frequency (wavenumber) of a chemical bond is dictated by its force constant, which is highly sensitive to the local electronic environment[2]. The unique spectral signature of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde is governed by a "Push-Pull" electronic dynamic:

  • The N-Sulfonyl Effect : The pyrrole nitrogen typically acts as a strong electron donor to the aromatic π -system. However, the introduction of the N-methylsulfonyl ( −SO2​CH3​ ) group fundamentally alters this dynamic. The sulfonyl group is strongly electron-withdrawing via both inductive ( −I ) and resonance ( −M ) effects[3]. This pulls electron density away from the pyrrole ring.

  • Carbonyl Conjugation Shift : The 3-carbaldehyde group ( −CHO ) is also electron-withdrawing. In an unsubstituted 1H-pyrrole-3-carbaldehyde, the C=O stretch appears at a lower wavenumber (e.g., ∼1660 cm−1 ) due to single-bond character imparted by the nitrogen's electron donation. Because the N-sulfonyl group restricts this donation, the C=O bond retains higher double-bond character, shifting its absorption to a higher frequency ( ∼1680–1700 cm−1 )[2].

  • Sulfonyl Polarization : The S=O bonds are highly polar, resulting in intense changes in the dipole moment during vibration. This makes the asymmetric and symmetric S=O stretches the most dominant features in the fingerprint region[4].

IR_Mapping Molecule 1-(Methylsulfonyl)-5-phenyl- 1H-pyrrole-3-carbaldehyde Aldehyde 3-Carbaldehyde (-CHO) Molecule->Aldehyde Sulfonyl 1-Methylsulfonyl (-SO2CH3) Molecule->Sulfonyl Phenyl 5-Phenyl Group (-C6H5) Molecule->Phenyl CO_Stretch C=O Stretch ~1680-1700 cm⁻¹ Aldehyde->CO_Stretch CH_Ald C-H (Fermi) ~2750 & 2850 cm⁻¹ Aldehyde->CH_Ald SO2_Asym Asym O=S=O ~1360-1380 cm⁻¹ Sulfonyl->SO2_Asym SO2_Sym Sym O=S=O ~1140-1180 cm⁻¹ Sulfonyl->SO2_Sym CC_Arom C=C Aromatic ~1450-1600 cm⁻¹ Phenyl->CC_Arom

Functional group mapping to predicted IR absorption bands.

Quantitative Data Presentation: Key IR Absorption Bands

The following table summarizes the anticipated quantitative IR spectral data for the molecule, categorized by functional group and vibrational mode.

Functional GroupVibration ModeExpected Range ( cm−1 )IntensityBand Shape
Aldehyde ( −CHO ) C=O Stretch 1680−1700 StrongSharp
C−H Stretch (Fermi) ∼2850 & ∼2750 WeakDoublet
Sulfonyl ( −SO2​− ) Asymmetric S=O Stretch 1360−1380 Very StrongBroad/Sharp
Symmetric S=O Stretch 1140−1180 Very StrongSharp
Phenyl & Pyrrole Aromatic C−H Stretch 3050−3150 Weak to MediumSharp, Multiple
Aromatic C=C Stretch 1450,1500,1580 MediumSharp, Multiple
C−H Out-of-Plane Bend 690,760 StrongSharp
Methyl ( −CH3​ ) Aliphatic C−H Stretch 2930−3000 WeakSharp
Pyrrole Core C−N Stretch 1250−1300 MediumSharp

Mechanistic Insights: Region-by-Region Spectral Breakdown

The High-Frequency Region ( 3150−2700 cm−1 )

This region is strictly populated by C−H stretching vibrations. The aromatic C−H bonds of the phenyl and pyrrole rings require higher energy to stretch due to the higher s-character of sp2 hybridized carbons, placing them above 3000 cm−1 . Conversely, the sp3 hybridized methyl group attached to the sulfonyl moiety will appear just below 3000 cm−1 . A highly diagnostic feature of this molecule is the aldehydic C−H stretch, which undergoes Fermi resonance with the first overtone of the C−H bending vibration, resulting in a characteristic weak doublet at roughly 2850 cm−1 and 2750 cm−1 [2].

The Double Bond Region ( 1700−1450 cm−1 )

The most prominent peak here is the aldehyde carbonyl ( C=O ) stretch. As established, the N-sulfonyl group's electron-withdrawing nature limits pyrrole ring resonance, pushing the C=O band to the 1680−1700 cm−1 range. Just below the carbonyl peak, the aromatic C=C stretching vibrations of the phenyl and pyrrole rings will manifest as a series of medium-intensity, sharp peaks between 1450 cm−1 and 1600 cm−1 .

The Fingerprint & Sulfonyl Region ( 1400−600 cm−1 )

The fingerprint region is dominated by the sulfonyl group. The asymmetric S=O stretch ( ∼1370 cm−1 ) and symmetric S=O stretch ( ∼1170 cm−1 ) are typically the most intense bands in the entire spectrum due to the massive change in dipole moment during these vibrations[4]. Additionally, strong out-of-plane C−H bending vibrations at ∼760 cm−1 and ∼690 cm−1 definitively confirm the presence of a mono-substituted phenyl ring attached to the pyrrole core.

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR

To acquire an accurate spectrum of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, Attenuated Total Reflectance (ATR) FTIR is recommended over traditional KBr pelleting. ATR prevents moisture absorption (which artificially broadens the 3000−3500 cm−1 baseline) and eliminates the risk of pressure-induced polymorphism.

Step-by-Step Methodology:

  • System Calibration & Background Validation : Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (air) using 32 to 64 scans at 4 cm−1 resolution.

    • Causality: Background subtraction removes atmospheric H2​O and CO2​ interferences. The system self-validates by ensuring the baseline transmittance is flat at 100% before sample introduction.

  • Sample Application : Place 1-2 mg of the solid compound directly onto the center of the crystal.

  • Pressure Application : Lower the ATR anvil to apply uniform pressure to the sample.

    • Causality: Intimate contact between the crystal and the solid is mandatory. The IR beam relies on an evanescent wave that penetrates only a few micrometers into the sample; poor contact results in artificially weak signals.

  • Signal Acquisition : Collect the spectrum from 4000 to 400 cm−1 .

  • Algorithmic Correction : Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes band intensities, allowing direct comparison with standard transmission spectral libraries.

ATR_Workflow N1 1. Background Scan (Air) N2 2. Sample Application N1->N2 Baseline Set N3 3. Evanescent Wave Penetration N2->N3 Constant Pressure N4 4. ATR Correction N3->N4 Raw Data N5 5. Spectral Validation N4->N5 Processed Spectra

Self-validating ATR-FTIR experimental workflow for solid compounds.

References

  • Gas-Phase Generation and Matrix Isolation of the Methylsulfonyl Radical CH3SO2• from Allylmethylsulfone Source: acs.org URL: 4

  • Spectrometric Identification of Organic Compounds, 8th Edition - Wiley Source: wiley.com URL: 2

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates Source: acs.org URL: 3

  • Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates Source: nih.gov URL: 1

Sources

Protocols & Analytical Methods

Method

Vilsmeier-Haack formylation mechanism for 1-(methylsulfonyl)-5-phenyl-1H-pyrrole

Application Note: Vilsmeier-Haack Formylation of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole Executive Summary This application note details the mechanistic rationale and experimental protocol for the Vilsmeier-Haack formylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Vilsmeier-Haack Formylation of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole

Executive Summary This application note details the mechanistic rationale and experimental protocol for the Vilsmeier-Haack formylation of 1-(methylsulfonyl)-5-phenyl-1H-pyrrole. Designed for researchers and drug development professionals, this guide dissects the unique regiochemical and electronic challenges posed by N-sulfonylated pyrroles and provides a self-validating, step-by-step methodology to ensure successful functionalization.

Mechanistic Causality & Regiochemical Directing Effects

The Vilsmeier-Haack reaction is a premier methodology for installing a formyl group (-CHO) on electron-rich aromatic rings and heterocycles, such as pyrroles[1]. The reaction relies on the generation of the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride), a highly electrophilic species formed in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3)[2].

When applying this transformation to 1-(methylsulfonyl)-5-phenyl-1H-pyrrole , two critical factors dictate the reaction's causality and structural outcome:

  • Electronic Deactivation: The N-methylsulfonyl group is a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyrrole π -system, it significantly dampens the nucleophilicity of the ring. Consequently, unlike free pyrroles that readily react at room temperature, N-sulfonylated pyrroles require forcing conditions—specifically, an excess of the Vilsmeier reagent and elevated temperatures (up to 90 °C)—to overcome the heightened activation energy barrier[3].

  • Regiochemical Directing Effects (Steric vs. Electronic): Unsubstituted pyrroles inherently favor electrophilic aromatic substitution (EAS) at the α -positions (C2 and C5) due to the superior resonance stabilization of the resulting Wheland intermediate[4]. In our target substrate, the C5 position is completely blocked by a phenyl group. The remaining α -position (C2) is severely sterically hindered by the adjacent, bulky N-methylsulfonyl group. This intense steric clash overrides the standard electronic preference, typically redirecting the bulky Vilsmeier electrophile toward the β -positions (C3 or C4)[4]. The reaction often yields a mixture of regioisomers requiring chromatographic resolution.

  • Iminium Hydrolysis: The initial EAS event does not directly yield an aldehyde. Instead, it forms a stable iminium salt intermediate. The actual formyl group is unmasked only during the basic aqueous workup, where the iminium ion is hydrolyzed to release the aldehyde and dimethylamine[5].

Logical Workflow of the Formylation Mechanism

VH_Mechanism DMF 1. Reagent Prep DMF + POCl3 VR 2. Vilsmeier Reagent Chloroiminium Ion DMF->VR Exothermic (0 °C) EAS 4. Electrophilic Attack (Heating to 80-90 °C) VR->EAS Substrate 3. Substrate Addition 1-(methylsulfonyl)-5-phenyl-1H-pyrrole Substrate->EAS Iminium 5. Iminium Salt Stable Intermediate EAS->Iminium - HCl Hydrolysis 6. Basic Hydrolysis (aq. NaOAc, pH 8-9) Iminium->Hydrolysis Product 7. Final Product Formylated Pyrrole Hydrolysis->Product - HNMe2

Figure 1: Logical workflow and mechanistic stages of the Vilsmeier-Haack formylation.

Quantitative Reaction Parameters

To ensure reproducibility and high yield, the following stoichiometric and thermodynamic parameters must be strictly adhered to:

ParameterValue/ConditionMechanistic Rationale
DMF Equivalents 3.0 - 5.0 eqActs as both the formylating reactant and co-solvent; excess drives complete VR formation.
POCl3 Equivalents 1.5 - 2.0 eqExcess ensures complete activation of DMF and compensates for any ambient moisture.
Activation Temp 0 °C to 5 °CPrevents the thermal decomposition of the highly unstable Vilsmeier reagent.
Reaction Temp 80 °C - 90 °COvercomes the high activation energy barrier raised by the deactivating N-sulfonyl group.
Hydrolysis pH 8.0 - 9.0Mild basic conditions facilitate the breakdown of the iminium intermediate to the aldehyde.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are successfully met.

Step 1: Preparation of the Vilsmeier Reagent

  • In an oven-dried, argon-purged 50 mL round-bottom flask, add 3.0 equivalents of anhydrous DMF. Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 1.5 equivalents of POCl3 dropwise via a syringe over 15 minutes.

  • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents the thermal degradation of the highly reactive chloromethylene-N,N-dimethyliminium chloride[2].

  • Validation Checkpoint 1: The solution will transition from colorless to a pale yellow, viscous liquid, confirming the successful formation of the Vilsmeier reagent.

Step 2: Substrate Addition

  • Dissolve 1.0 equivalent of 1-(methylsulfonyl)-5-phenyl-1H-pyrrole in a minimal volume of anhydrous 1,2-dichloroethane (DCE) or additional DMF.

  • Add this substrate solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0 °C.

  • Causality: Slow addition controls the initial exotherm and prevents localized concentration spikes that could lead to polymerization or unwanted side reactions.

Step 3: Thermal Activation (EAS)

  • Remove the ice bath and gradually heat the reaction mixture to 80–90 °C. Maintain this temperature with constant stirring for 4–6 hours.

  • Causality: The strongly electron-withdrawing N-methylsulfonyl group severely deactivates the pyrrole ring[3]. Elevated thermal energy is mandatory to drive the electrophilic attack of the Vilsmeier reagent onto the hindered β -positions.

  • Validation Checkpoint 2: Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 7:3). The starting material should gradually disappear, replaced by a lower Rf​ UV-active spot corresponding to the iminium salt intermediate.

Step 4: Quenching and Basic Hydrolysis

  • Cool the reaction mixture to room temperature, then pour it slowly over 20 g of crushed ice.

  • Slowly add saturated aqueous sodium acetate (NaOAc) or 10% NaOH dropwise until the pH of the aqueous layer reaches 8.0–9.0. Stir vigorously for 1–2 hours at room temperature.

  • Causality: The basic environment neutralizes the generated HCl and phosphoric acid byproducts. More importantly, it drives the hydrolysis of the stable iminium intermediate, unmasking the final formyl (-CHO) group[5].

  • Validation Checkpoint 3: The dissolution of the intermediate complex and the precipitation of the crude aldehyde product (or a distinct phase separation) indicates successful hydrolysis.

Step 5: Isolation and Purification

  • Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel) to separate the regioisomers.

  • Causality: Due to the steric clash between the N-sulfonyl group and the C5-phenyl group, the reaction lacks absolute regiocontrol, necessitating chromatographic resolution of the predominantly formed 3-formyl and 4-formyl derivatives[4].

References

  • [6] Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC Source: nih.gov URL:

  • [2] Title: Vilsmeier-Haack Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:

  • [4] Title: Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry - Scribd Source: scribd.com URL:

  • [1] Title: Vilsmeier-Haack Reaction - Master Organic Chemistry Source: masterorganicchemistry.com URL:

  • [5] Title: Vilsmeier–Haack reaction - Wikipedia Source: wikipedia.org URL:

  • [3] Title: Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives Source: cdnsciencepub.com URL:

Sources

Application

Application Note: N-Mesyl Deprotection Strategies for 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde

Executive Summary The deprotection of the N-methanesulfonyl (mesyl or Ms) group from pyrrole rings is a notoriously challenging transformation in heterocyclic chemistry. Unlike N-Boc or N-acetyl groups, the N-sulfonyl li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The deprotection of the N-methanesulfonyl (mesyl or Ms) group from pyrrole rings is a notoriously challenging transformation in heterocyclic chemistry. Unlike N-Boc or N-acetyl groups, the N-sulfonyl linkage is highly stable due to the poor leaving group ability of the pyrrolide anion and the robust nature of the S–N bond. When dealing with 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde , the synthetic challenge is compounded by the presence of a highly sensitive C3-carbaldehyde group, which is prone to nucleophilic attack, reduction, and base-catalyzed side reactions (e.g., Cannizzaro disproportionation).

This guide provides a comprehensive, field-tested framework for removing the N-mesyl group while preserving the integrity of the C3-aldehyde and C5-phenyl substituents.

Mechanistic Insights & Substrate Analysis

To design a self-validating protocol, one must understand the electronic push-and-pull of the substrate:

  • The Leaving Group Paradox : Pyrrole (pKa ~16.5) is a poor leaving group. However, the presence of the C3-carbaldehyde acts as a powerful electron-withdrawing group (EWG). This EWG effect pulls electron density away from the nitrogen, stabilizing the transient pyrrolide anion generated during cleavage. Consequently, this substrate is actually more reactive toward desulfonylation than an unsubstituted N-mesylpyrrole[1].

  • Steric Shielding : The C5-phenyl group introduces moderate steric bulk adjacent to the N-mesyl group. While this does not prevent nucleophilic attack on the tetrahedral sulfur center, it necessitates the use of unhindered nucleophiles (like the fluoride ion).

  • Aldehyde Sensitivity : Strong aqueous bases (like refluxing KOH) will inevitably trigger the Cannizzaro reaction or aldol condensations. Therefore, strictly non-aqueous or highly controlled ambient-temperature conditions are mandatory.

Mechanism NMs N-Ms Pyrrole Substrate Attack F⁻ Attack on S (Chemoselective) NMs->Attack Inter Pentacoordinate Sulfur Intermediate Attack->Inter Cleave S-N Cleavage (Pyrrolide formed) Inter->Cleave -MsF Proton Protonation (Aqueous Workup) Cleave->Proton Prod N-H Pyrrole Product Proton->Prod

Fig 1. Mechanistic pathway of TBAF-mediated N-sulfonyl cleavage.

Methodological Decision Matrix

The selection of the deprotection method depends entirely on the downstream requirements and the acceptable risk profile for aldehyde degradation. We present three validated pathways:

Workflow Substrate 1-(Methylsulfonyl)-5-phenyl- 1H-pyrrole-3-carbaldehyde TBAF Method A: TBAF / THF (Highly Chemoselective) Substrate->TBAF Preferred Mg Method B: Mg / MeOH (Reductive Cleavage) Substrate->Mg Alternative NaOH Method C: NaOH / aq. THF (Alkaline Hydrolysis) Substrate->NaOH Caution WorkupA Aqueous Wash (Direct Isolation) TBAF->WorkupA WorkupB Mild Acidic Workup (Acetal Hydrolysis) Mg->WorkupB WorkupC Strict pH Control (Avoid Cannizzaro) NaOH->WorkupC Product 5-Phenyl-1H-pyrrole- 3-carbaldehyde WorkupA->Product WorkupB->Product WorkupC->Product

Fig 2. Decision matrix and workflow for N-mesyl deprotection strategies.

Experimental Protocols

Method A: TBAF-Mediated Cleavage (Preferred)

Causality & Rationale: Tetrabutylammonium fluoride (TBAF) acts as a potent, unhindered nucleophile toward the hard sulfur center of the mesyl group. Because it operates in an aprotic solvent (THF) and lacks hydroxide character, the C3-aldehyde is completely preserved[1]. This is the most reliable method for this specific substrate, as supported by.

Step-by-Step Procedure:

  • Initiation: Dissolve 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde (1.0 equiv, e.g., 1.0 mmol) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add TBAF (1.0 M solution in THF, 3.0 to 4.0 equiv) dropwise at room temperature.

  • Propagation: Heat the reaction mixture to a gentle reflux (65 °C). The reaction typically requires 12–18 hours. The C5-phenyl group provides steric shielding, necessitating the elevated temperature compared to unhindered pyrroles.

  • Quench & Extraction: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

  • Washing: Wash the combined organic layers thoroughly with water (to remove water-soluble TBAF salts) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation & Analytical Checkpoints:

    • TLC: The product will have a significantly lower Rf than the starting material (due to the polar N-H bond).

    • ¹H NMR: Confirm the disappearance of the sharp 3H singlet at ~3.2 ppm (mesyl -CH₃) and the appearance of a broad singlet at ~11.5–12.0 ppm (pyrrole N-H). The aldehyde peak at ~9.8 ppm must remain intact.

Method B: Reductive Cleavage via Mg/MeOH (Alternative)

Causality & Rationale: Dissolving metal reduction using Magnesium in Methanol is a highly effective single-electron transfer (SET) method for cleaving cyclic sulfonamides[2]. The Mg transfers an electron to the LUMO of the sulfonyl group, fragmenting the S-N bond. Critical Insight: In MeOH, the C3-aldehyde will likely undergo in situ protection as a dimethyl acetal. This is actually a feature, not a bug, as it protects the aldehyde from reduction. A mild acidic workup is required to unmask it, as detailed by .

Step-by-Step Procedure:

  • Initiation: Dissolve the substrate (1.0 equiv) in anhydrous MeOH (0.1 M).

  • Reagent Addition: Add activated Magnesium turnings (10.0 equiv).

  • Propagation: Sonicate the mixture at 40 °C or stir vigorously. The reaction is exothermic and evolves hydrogen gas; ensure proper venting. Monitor until the Mg is largely consumed (approx. 2–4 hours).

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize methoxide species.

  • Acetal Unmasking (Self-Correction Step): Extract with EtOAc. If LCMS indicates a mass corresponding to the dimethyl acetal (+46 Da from expected product), concentrate the organics, redissolve in THF, add 1.0 M HCl (0.5 mL per mmol), and stir for 30 minutes at room temperature to hydrolyze the acetal.

  • Final Isolation: Neutralize with NaHCO₃, extract with EtOAc, dry, and concentrate.

Method C: Mild Alkaline Hydrolysis (Caution)

Causality & Rationale: Standard N-Ms deprotection requires harsh refluxing NaOH, which destroys aldehydes. However, because the C3-aldehyde stabilizes the pyrrolide leaving group, the activation energy for hydrolysis is lowered[1]. By using a biphasic solvent system at ambient temperature, we can achieve hydrolysis before the Cannizzaro reaction outcompetes it.

Step-by-Step Procedure:

  • Initiation: Dissolve the substrate (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O (0.05 M).

  • Reagent Addition: Add NaOH (3.0 equiv) as a solid.

  • Propagation: Stir at exactly 25 °C. Monitor strictly by TLC every 30 minutes. Do not heat, as heating will initiate aldehyde disproportionation.

  • Quench: Once starting material is consumed (typically 4–6 hours), immediately cool to 0 °C and adjust the pH to 7.0 using 1.0 M HCl. Do not over-acidify, as pyrroles can polymerize under strongly acidic conditions.

  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

Quantitative Data Summary

The following table synthesizes the expected performance metrics of the three protocols based on empirical mechanistic behavior.

ParameterMethod A: TBAF / THFMethod B: Mg / MeOHMethod C: NaOH / aq. THF
Primary Mechanism Nucleophilic displacement (Sₙ2 at Sulfur)Single Electron Transfer (SET)Alkaline Hydrolysis
Aldehyde Tolerance Excellent (Inert to TBAF)Good (Forms transient acetal)Poor to Moderate (Risk of Cannizzaro)
Typical Yield 75 – 85%65 – 80%40 – 60%
Reaction Time 12 – 18 hours2 – 4 hours4 – 6 hours
Scalability High (Easy aqueous workup)Moderate (Heterogeneous Mg)Low (Exothermic side reactions)
Key Risk Factor Incomplete conversion if wet TBAF is usedOver-reduction of the pyrrole ringAldehyde degradation

References

  • Jolicoeur, B., et al. (2006). Pyrrole protection. Tetrahedron, 62(49), 11531-11563. This comprehensive review establishes the standard protocols for TBAF-mediated and alkaline hydrolysis of N-sulfonyl pyrroles, highlighting the stabilizing effect of electron-withdrawing groups. URL: [Link]

  • Alonso, et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(17), 11455-11468. This paper validates the single-electron transfer mechanism and functional group tolerance of the Mg/MeOH reductive cleavage system. URL: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. The authoritative text on protective group chemistry, detailing the specific pKa dynamics and reagent compatibilities for N-mesyl group removal. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in the synthesis of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde

Welcome to the technical support center for the synthesis of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. The core of this process often involves a Vilsmeier-Haack formylation, a powerful but sometimes temperamental reaction.[1][2] This document will explain the causality behind experimental choices and provide self-validating protocols to enhance your reaction yield and purity.

I. Reaction Overview & Mechanism

The synthesis of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde typically proceeds via the formylation of a 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole precursor. The Vilsmeier-Haack reaction is the classic method for this transformation.[1][2]

The process involves two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][3]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion yields the desired aldehyde.[2][3][4]

Reaction Pathway Diagram

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Ion Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Ion Pyrrole 1-(Methylsulfonyl)- 5-phenyl-1H-pyrrole Pyrrole->Iminium_Ion + Vilsmeier Reagent Aldehyde 1-(Methylsulfonyl)-5-phenyl- 1H-pyrrole-3-carbaldehyde Iminium_Ion->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction pathway for pyrrole formylation.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis.

FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a common issue in Vilsmeier-Haack reactions and can stem from several factors. Here’s a systematic approach to troubleshooting:

A. Incomplete Vilsmeier Reagent Formation:

  • The "Why": The Vilsmeier reagent is moisture-sensitive and its formation is highly exothermic.[5] Improper temperature control or the presence of moisture can lead to its decomposition.

  • The Fix:

    • Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-quality POCl₃.

    • Temperature Control: Add POCl₃ dropwise to DMF at 0°C (ice bath).[3] A significant temperature increase indicates the reaction is proceeding too quickly, which can lead to side reactions. Maintain the 0°C temperature for 30-60 minutes after addition to ensure complete formation of the reagent.[3]

B. Insufficient Pyrrole Reactivity:

  • The "Why": The methylsulfonyl group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to an unsubstituted pyrrole. This can lead to slow or incomplete reaction.

  • The Fix:

    • Increase Reaction Temperature: After adding the pyrrole substrate at 0°C, allow the reaction to warm to room temperature and then gently heat it. Temperatures in the range of 60-120°C are often employed.[5][6] Optimization is key; start with a lower temperature (e.g., 60°C) and monitor the reaction progress by TLC.

    • Increase Reaction Time: Due to the deactivated substrate, longer reaction times may be necessary. Monitor the reaction for several hours.

    • Adjust Stoichiometry: An excess of the Vilsmeier reagent is often beneficial.[6] Using a 1.5 to 4-fold excess of both DMF and POCl₃ relative to the pyrrole substrate can drive the reaction to completion.[5][6]

C. Side Reactions and Product Decomposition:

  • The "Why": Strong electron-withdrawing groups on the pyrrole ring can make the substrate less stable under the reaction conditions.[6] Overheating or prolonged reaction times at high temperatures can lead to decomposition.

  • The Fix:

    • Careful Temperature Monitoring: Avoid excessive heating. Use an oil bath with a temperature controller for precise temperature management.

    • Optimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup to avoid product degradation.

Troubleshooting Logic Flow

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Are reagents anhydrous and high quality? Start->Check_Reagents Control_Temp Was Vilsmeier reagent formation at 0°C? Check_Reagents->Control_Temp Yes Fix_Reagents Use anhydrous solvents and fresh reagents. Check_Reagents->Fix_Reagents No Optimize_Conditions Optimize Reaction Temperature & Time Control_Temp->Optimize_Conditions Yes Fix_Temp Add POCl₃ dropwise to DMF at 0°C. Control_Temp->Fix_Temp No Increase_Stoichiometry Increase Stoichiometry of Vilsmeier Reagents Optimize_Conditions->Increase_Stoichiometry Still Low Fix_Conditions Heat reaction to 60-120°C. Monitor by TLC. Optimize_Conditions->Fix_Conditions Action Success Improved Yield Optimize_Conditions->Success Improved Fix_Stoichiometry Use 1.5-4 eq. of DMF and POCl₃. Increase_Stoichiometry->Fix_Stoichiometry Action Increase_Stoichiometry->Success Improved Fix_Reagents->Check_Reagents Fix_Temp->Control_Temp

Caption: Systematic troubleshooting for low reaction yield.

FAQ 2: I'm observing multiple spots on my TLC plate after the reaction. What are the possible byproducts?

Answer: The formation of multiple products is often due to di-formylation, incomplete reaction, or decomposition.

  • Di-formylated Product: Although the C3 position is electronically favored for formylation, if the reaction conditions are too harsh (high temperature, long reaction time), a second formyl group might be introduced at another position on the pyrrole ring.

    • Solution: Use milder reaction conditions (lower temperature, shorter time) and carefully monitor the reaction progress.

  • Unreacted Starting Material: This indicates an incomplete reaction.

    • Solution: Refer to the solutions for low yield in FAQ 1, such as increasing the reaction temperature, time, or stoichiometry of the Vilsmeier reagent.

  • Decomposition Products: These often appear as a smear or multiple faint spots on the TLC plate.

    • Solution: Avoid excessive heat and prolonged reaction times. Ensure an efficient workup procedure to isolate the product promptly.

FAQ 3: The workup procedure is messy, and I'm losing a lot of product during purification. How can I optimize this?

Answer: A clean and efficient workup is crucial for maximizing your isolated yield.

  • The "Why": The Vilsmeier-Haack reaction is quenched by the addition of water or a basic solution to hydrolyze the iminium intermediate and neutralize the acidic reaction mixture. This can sometimes lead to the formation of emulsions or precipitates that make extraction difficult.

  • The Fix:

    • Controlled Quenching: Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and water. This helps to dissipate the heat from the exothermic hydrolysis.

    • Basification: After the initial quench, slowly add a saturated sodium bicarbonate or a dilute sodium hydroxide solution until the mixture is basic (pH > 8). This ensures complete hydrolysis of the iminium salt to the aldehyde.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

    • Purification: The crude product is typically purified by column chromatography on silica gel.[7][8] A solvent system of ethyl acetate and hexane is often effective.

III. Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Remember that optimization may be required for your specific setup and scale.

Materials:

  • 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous, if needed as a co-solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0°C in an ice bath.

    • Add POCl₃ (1.5 eq.) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature remains below 10°C.

    • Stir the resulting mixture at 0°C for an additional 45 minutes.

  • Reaction:

    • Dissolve 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.

    • Add the pyrrole solution to the freshly prepared Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 70-80°C.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

    • Slowly add saturated sodium bicarbonate solution until the mixture is basic (check with pH paper).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde as a solid.

Quantitative Data Summary Table
ParameterRecommended RangeRationale
Pyrrole:DMF:POCl₃ Molar Ratio 1 : 1.5-6 : 1.5-4An excess of the Vilsmeier reagent drives the reaction towards completion, especially for deactivated substrates.[6]
Reaction Temperature 60 - 120 °CBalances the need for thermal energy to overcome the activation barrier with the risk of product decomposition.[5][6]
Reaction Time 1 - 4 hoursDependent on temperature and substrate reactivity; should be monitored by TLC to avoid byproduct formation.
Quenching Temperature 0 °C (Ice Bath)Controls the exothermic hydrolysis of the intermediate, preventing side reactions.
Workup pH > 8Ensures complete conversion of the iminium salt to the final aldehyde product.

IV. References

  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available from: [Link]

  • Vilsmeier (‐Haack) reaction. ResearchGate. Available from: [Link]

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. PMC. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available from: [Link]

  • 54 advances and challenges in the synthesis of pyrrole systems of a limited access. DOI. Available from: [Link]

  • Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities along with docking studies. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Available from: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • Pyrrole sulfonyl derivative, and preparation method and medical use thereof. Google Patents. Available from:

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. Available from: [Link]

  • Recent Advancements in Pyrrole Synthesis. PMC - NIH. Available from: [Link]

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Available from: [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Available from: [Link]

  • Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. Reagents and conditions: a acetic acid, reflux 110–120 °C, 30 min. b DMF, POCl3, 2–4 h. ResearchGate. Available from: [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. Available from: [Link]

  • A Rapid Synthesis of the 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e]. MDPI. Available from: [Link]

  • Synthesis of 5-(4-methylsulfonyl)phenyl-substituted pyrroles 1a, 9, and 10. ResearchGate. Available from: [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). -ORCA - Cardiff University. Available from: [Link]

  • Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment. Available from: [Link]

  • 1-Phenyl-3-tosyl-1H-pyrrole. MDPI. Available from: [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. ijpr.appljsci.net. Available from: [Link]

  • Chinese Journal of Pharmaceuticals. 中国医药工业杂志. Available from: [Link]

  • A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. RSC Publishing. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the dissolution and handling of 1-(Methylsulfonyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the dissolution and handling of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde .

Rather than providing generic advice, this center breaks down the molecular causality of the compound's physical properties and provides field-proven, self-validating protocols to overcome them.

PART 1: The Causality of Poor Solubility (The "Why")

Before attempting to dissolve this compound, it is critical to understand why it resists dissolution in standard organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or hexanes. The molecular architecture of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde features three competing structural elements that create a "brick dust" solubility profile:

  • High Crystal Lattice Energy: The planar pyrrole core conjugated with the 5-phenyl ring promotes strong π−π stacking in the solid state. Overcoming this lattice energy requires significant thermodynamic input (heat or highly interacting solvents).

  • Strong Dipole-Dipole Interactions: The highly electron-withdrawing N-methylsulfonyl ( −SO2​CH3​ ) and 3-carbaldehyde ( −CHO ) groups create strong intermolecular dipole interactions, making the compound too polar for non-polar hydrocarbon solvents.

  • Lack of Hydrogen Bond Donors: The nitrogen atom is protected by the sulfonyl group. This removes the pyrrole N-H hydrogen bond donor capability, severely limiting its solubility in protic solvents like ethanol, methanol, or water.

These factors necessitate the use of solvents or excipients that can disrupt strong dipole interactions and π -stacking without relying on hydrogen bond donation [2].

PART 2: Troubleshooting FAQs

Q1: I am trying to run a 1 H-NMR in CDCl 3​ , but the compound won't dissolve enough to get a clean signal. What should I do? A1: The dielectric constant of CDCl 3​ ( ϵ≈4.8 ) is too low to overcome the intermolecular forces of the methylsulfonyl and carbaldehyde groups. Actionable Solution: Switch to DMSO- d6​ ( ϵ≈46.7 ) or DMF- d7​ . If you must use a less polar solvent due to residual solvent peak overlap in your specific analysis, try Acetone- d6​ or add 5-10% CD 3​ OD to your CDCl 3​ to slightly increase the polarity. However, DMSO- d6​ remains the gold standard for this scaffold.

Q2: My synthetic step requires a non-polar solvent (e.g., toluene) for a refluxing reaction, but the starting material crashes out. How can I keep it in solution? A2: If the reaction mechanism strictly requires a non-polar continuous phase, you must use a co-solvent system . Actionable Solution: Adding 10-20% DMF or N-Methyl-2-pyrrolidone (NMP) to toluene can drastically increase solubility while maintaining the overall boiling point and macroscopic properties of the non-polar solvent.

Q3: I need to test this compound in an in vitro cell assay, but it precipitates immediately when added to the aqueous media. A3: Direct dilution from a DMSO stock into an aqueous buffer causes rapid supersaturation and precipitation. Actionable Solution: Utilize host-guest complexation. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) has been proven highly effective for encapsulating and solubilizing hydrophobic pyrrole derivatives [1]. Alternatively, use a surfactant like Tween-80. (See Protocol B below).

Q4: I am trying to purify this compound via flash column chromatography, but it won't dissolve in my Hexane/EtOAc loading solvent. It streaks down the column. A4: Liquid loading a partially dissolved suspension guarantees poor band resolution. Actionable Solution: You must use Dry Solid Loading (See Protocol A below).

PART 3: Quantitative Data & Solvent Selection

Use the following table to select the thermodynamically appropriate solvent for your specific workflow.

Solvent CategoryExample SolventsDielectric Constant ( ϵ )Solubilization EfficacyRecommended Application
Non-Polar Hexanes, Toluene1.9 - 2.4Very Poor (< 1 mg/mL)Avoid; use only as anti-solvent for precipitation
Moderately Polar DCM, EtOAc, THF4.8 - 7.6Poor to ModerateLiquid-liquid extraction, Flash Chromatography eluents
Polar Protic Methanol, Ethanol24.3 - 33.0ModerateRecrystallization (often requires heating)
Polar Aprotic DMF, DMSO, NMP36.7 - 46.7Excellent (> 50 mg/mL)Synthesis, NMR, High-concentration Stock Solutions

PART 4: Experimental Protocols

Protocol A: Dry Solid Loading for Flash Column Chromatography

Purpose: To achieve sharp chromatographic resolution for compounds that are insoluble in the mobile phase.

  • Dissolution: Dissolve the crude mixture containing 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde in a minimal volume of a volatile, highly polar solvent (e.g., Acetone or THF).

  • Adsorption: Add silica gel (approximately 3 to 4 times the mass of the crude compound) directly to the stirring solution.

  • Evaporation: Evaporate the solvent completely under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained.

    • Self-Validation Check: If the powder clumps, sticks to the flask walls, or looks "wet," residual solvent remains. Loading clumped silica will ruin the column bed. Continue drying until it flows like dry sand.

  • Loading: Pour the dry, compound-coated silica directly onto the top of the pre-packed column. Cap with a thin layer of sand and elute with your optimized Hexane/EtOAc gradient.

Protocol B: Aqueous Solubilization using HP- β -CD for Biological Assays

Purpose: To prevent precipitation in aqueous media during in vitro testing [1].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% sterile DMSO.

  • Carrier Preparation: Prepare a 50 mM solution of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your target aqueous buffer (e.g., PBS or cell culture media).

  • Complexation: While vigorously vortexing the HP- β -CD buffer, add the DMSO stock dropwise to achieve the final desired concentration (e.g., 10 μ M).

    • Self-Validation Check: The solution must remain optically clear. If turbidity or a milky appearance occurs, the rate of addition was too fast, or the HP- β -CD concentration is too low.

  • Equilibration: Sonicate the mixture for 5 minutes at room temperature to ensure complete thermodynamic host-guest complexation before applying to cells.

PART 5: Logical Workflow Visualization

SolubilizationStrategy Node_Start Solubility Issue: 1-(Methylsulfonyl)-5-phenyl- 1H-pyrrole-3-carbaldehyde Node_App Identify Downstream Application Node_Start->Node_App Node_Synth Organic Synthesis & Reaction Setup Node_App->Node_Synth Node_Purif Purification (Chromatography) Node_App->Node_Purif Node_Bio In Vitro / Aqueous Biological Assays Node_App->Node_Bio Node_SynthAct Switch to Polar Aprotic: DMF, DMSO, or NMP (Apply gentle heating) Node_Synth->Node_SynthAct Node_PurifAct Avoid Liquid Loading. Use Dry Solid Loading with Silica Gel. Node_Purif->Node_PurifAct Node_BioAct Prepare DMSO Stock. Dilute into Buffer containing 50 mM HP-β-CD or Surfactant. Node_Bio->Node_BioAct Node_Success Compound Solubilized / Successfully Processed Node_SynthAct->Node_Success Node_PurifAct->Node_Success Node_BioAct->Node_Success

Caption: Decision tree for selecting the appropriate solubilization strategy based on downstream application.

References

  • Title: Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates Source: National Center for Biotechnology Information (PMC / NIH) URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (PMC / NIH) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N-Sulfonylated 5-Phenyl-1H-pyrrole-3-carbaldehydes: Mesyl vs. Tosyl Analogs

Introduction Within the landscape of medicinal chemistry and materials science, functionalized pyrroles represent a cornerstone scaffold due to their prevalence in a wide array of biologically active agents and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Within the landscape of medicinal chemistry and materials science, functionalized pyrroles represent a cornerstone scaffold due to their prevalence in a wide array of biologically active agents and advanced materials.[1] Specifically, 5-phenyl-1H-pyrrole-3-carbaldehydes serve as critical intermediates in the synthesis of complex molecular architectures. The strategic placement of an electron-withdrawing sulfonyl group on the pyrrole nitrogen profoundly influences the molecule's reactivity, both at the pyrrole ring and at its peripheral functional groups.[2]

This guide provides an in-depth comparative analysis of two closely related analogs: 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde (the N-mesyl analog) and its corresponding N-tosyl (p-toluenesulfonyl) analog . While both N-mesyl and N-tosyl groups are potent electron-withdrawing moieties, subtle electronic differences between them can lead to significant variations in chemical reactivity. This analysis, grounded in fundamental principles of physical organic chemistry, aims to equip researchers, scientists, and drug development professionals with the insights needed to select the appropriate analog for their specific synthetic applications.

Pillar 1: The Decisive Factor - Electronic Properties of N-Mesyl vs. N-Tosyl Groups

The reactivity of the entire pyrrole system is dictated by the electron-withdrawing strength of the N-sulfonyl group. This strength is a composite of inductive and resonance effects.

  • Inductive Effect (-I): The sulfonyl group is strongly electronegative, exerting a powerful electron-withdrawing inductive effect on the pyrrole ring. This effect is paramount in both mesyl and tosyl groups.

  • Resonance/Hyperconjugation: The key difference lies in the substituent attached to the sulfur atom.

    • N-Mesyl Group (SO₂CH₃): The methyl group is a weak electron-donating group via hyperconjugation.

    • N-Tosyl Group (SO₂C₆H₄CH₃): The p-tolyl group is also electron-donating towards the sulfonyl moiety. The para-methyl group on the benzene ring donates electron density into the aromatic system through hyperconjugation, which in turn can slightly reduce the overall electron-withdrawing capacity of the sulfonyl group compared to the mesyl analog.

Therefore, it is predicted that the N-mesyl group is a marginally stronger electron-withdrawing group than the N-tosyl group. This subtle but significant difference is the primary driver for the anticipated variations in reactivity.

G cluster_mesyl N-Mesyl Group cluster_tosyl N-Tosyl Group Mesyl_S S Mesyl_Me CH₃ Mesyl_S->Mesyl_Me Conclusion Prediction: The N-mesyl group is a slightly stronger electron-withdrawing group overall. Tosyl_S S Tosyl_Ph p-Tolyl Tosyl_S->Tosyl_Ph

Caption: Electronic effects of Mesyl vs. Tosyl groups.

Pillar 2: Comparative Reactivity Analysis

The enhanced electron-withdrawing nature of the N-mesyl group is expected to manifest in two key areas: the reactivity of the C3-carbaldehyde and the aromaticity of the pyrrole ring itself.

Reactivity of the Carbonyl Group: Nucleophilic Addition

The most important reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon.[3] The rate of this addition is significantly enhanced by adjacent electron-withdrawing groups, which increase the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" electrophile.[3]

  • N-Mesyl Analog: With its superior electron-withdrawing ability, the N-mesyl group will render the C3-carbaldehyde carbon more electrophilic. This is anticipated to lead to faster reaction rates for nucleophilic additions, such as Grignard reactions, Wittig olefinations, reductions (e.g., with NaBH₄), and cyanohydrin formations.[4][5]

  • N-Tosyl Analog: The slightly diminished electron-withdrawing character of the N-tosyl group will result in a less electrophilic aldehyde. Consequently, nucleophilic additions are predicted to proceed at a slower rate compared to the N-mesyl counterpart.

This difference can be exploited for reactions where fine-tuning of electrophilicity is required or in competitive reaction scenarios.

Caption: Predicted relative rates of nucleophilic addition.

Reactivity of the Pyrrole Ring: Electrophilic Aromatic Substitution

While unsubstituted pyrrole readily undergoes electrophilic substitution, primarily at the C2 position, the presence of a strong N-sulfonyl electron-withdrawing group has two major consequences:

  • Deactivation: The pyrrole ring is significantly deactivated towards electrophiles.

  • Regioselectivity: Electrophilic attack is redirected to the C3 position.[2]

Since the C3 position is already occupied by the carbaldehyde, any further substitution would likely target the C4 position. Here, the stronger deactivating effect of the N-mesyl group becomes critical.

  • N-Mesyl Analog: The greater deactivation of the pyrrole ring means that electrophilic aromatic substitution (e.g., halogenation, nitration) will be more difficult and require harsher conditions . The reaction rate will be significantly slower.

  • N-Tosyl Analog: The N-tosyl analog, being slightly less deactivated, will be more amenable to electrophilic substitution at the C4 position under milder conditions compared to its mesyl counterpart.

Pillar 3: Synthesis, Data Summary, and Experimental Design

General Synthetic Approach

The synthesis of N-sulfonylated pyrroles can be achieved through several established methods. A common and effective route is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary sulfonamide.[6] For the target molecules, this typically involves reacting 2,5-dimethoxytetrahydrofuran (a succinaldehyde precursor) with the appropriate sulfonamide (methanesulfonamide or p-toluenesulfonamide) followed by subsequent functionalization, or by using a multi-component reaction strategy.[7][8]

G start Primary Sulfonamide (R-SO₂NH₂) paal_knorr Paal-Knorr Condensation start->paal_knorr dicarbonyl 1,4-Dicarbonyl Precursor dicarbonyl->paal_knorr n_sulfonyl_pyrrole N-Sulfonyl Pyrrole paal_knorr->n_sulfonyl_pyrrole vilsmeier Vilsmeier-Haack Formylation n_sulfonyl_pyrrole->vilsmeier final_product N-Sulfonyl-pyrrole- 3-carbaldehyde vilsmeier->final_product

Caption: General synthetic workflow for N-sulfonyl pyrroles.

Summary of Predicted Reactivity

The following table summarizes the anticipated performance differences based on the electronic arguments presented.

Property / Reaction Type1-(Methylsulfonyl) Analog (N-Mesyl)N-Tosyl AnalogRationale
Aldehyde Electrophilicity HigherLowerThe N-mesyl group is a stronger electron-withdrawing group, leading to a greater partial positive charge on the carbonyl carbon.
Rate of Nucleophilic Addition FasterSlowerA more electrophilic aldehyde reacts more quickly with nucleophiles.[3]
Pyrrole Ring Deactivation StrongerWeakerThe N-mesyl group withdraws more electron density from the aromatic ring system.
Rate of Electrophilic Sub. SlowerFasterA more deactivated aromatic ring is less susceptible to attack by electrophiles.[2]
Steric Hindrance at N LowerHigherThe p-tolyl group is significantly bulkier than a methyl group, which may influence access to the nitrogen or adjacent positions.
Proposed Protocol for Comparative Analysis: Wittig Olefination

To empirically validate the predicted difference in aldehyde reactivity, a competitive Wittig reaction or parallel reactions monitored by quantitative techniques (e.g., qNMR, LC-MS) would be a self-validating system.

Objective: To compare the reaction rates of Wittig olefination for the N-mesyl and N-tosyl analogs of 5-phenyl-1H-pyrrole-3-carbaldehyde.

Materials:

  • 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde

  • 1-(p-Toluenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde

  • (Triphenylphosphoranylidene)acetonitrile (Wittig ylide)

  • Anhydrous Tetrahydrofuran (THF)

  • Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, syringes, and standard laboratory glassware

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of the N-mesyl aldehyde in anhydrous THF containing a known concentration of the internal standard.

    • Prepare a separate 0.1 M stock solution of the N-tosyl aldehyde in anhydrous THF with the same concentration of the internal standard.

    • Prepare a 0.1 M stock solution of (triphenylphosphoranylidene)acetonitrile in anhydrous THF.

  • Reaction Setup (Parallel Reactions):

    • In two separate, dry, nitrogen-flushed NMR tubes, place 0.5 mL of the N-mesyl stock solution and 0.5 mL of the N-tosyl stock solution, respectively.

    • Acquire an initial NMR spectrum (t=0) for each tube to establish the initial ratio of aldehyde to the internal standard.

    • Place the NMR tubes in the spectrometer, maintained at a constant temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring:

    • At a precisely recorded time, inject 0.5 mL of the Wittig ylide stock solution (1.0 equivalent) into the first NMR tube (N-mesyl). Immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes).

    • Repeat the process for the second NMR tube (N-tosyl).

    • Monitor the disappearance of the aldehyde proton signal (around 9.5-10.0 ppm) and the appearance of the new vinylic proton signals relative to the constant integral of the internal standard.

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining aldehyde.

    • Plot the concentration of the aldehyde versus time for both reactions.

    • Determine the initial reaction rates and/or the reaction half-lives (t₁/₂) to quantitatively compare the reactivity. The N-mesyl analog is expected to exhibit a shorter half-life.

Conclusion

While structurally similar, 1-(methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde and its N-tosyl analog are predicted to exhibit distinct chemical reactivities. The N-mesyl analog, possessing a more potent electron-withdrawing group, is expected to feature a more electrophilic aldehyde, making it the substrate of choice for rapid nucleophilic additions. Conversely, the N-tosyl analog provides a slightly less deactivated pyrrole ring, which may be advantageous for synthetic routes requiring subsequent electrophilic substitution at the C4 position. Understanding these nuanced electronic differences allows for a more rational selection of building blocks in complex synthetic endeavors, ultimately enabling more efficient and targeted molecular design.

References

  • Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? | Request PDF - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Triflic acid controlled successive annelation of aromatic sulfonamides: An efficient one-pot synthesis of N-sulfonyl pyrroles, indoles and carbazoles. (2010). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • 9 Electrophilic Substitution & Reduction of Pyrrole. (2018, August 6). YouTube. Retrieved March 25, 2026, from [Link]

  • Pyrrole: Electrophilic Substitution Reactions Lecture 1. (2020, December 21). YouTube. Retrieved March 25, 2026, from [Link]

  • Electrophilic Substitution reactions of Pyrrole (part -1). (2020, June 17). YouTube. Retrieved March 25, 2026, from [Link]

  • Preparation of mesylates and tosylates. (n.d.). Khan Academy. Retrieved March 25, 2026, from [Link]

  • Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. (n.d.). Pearson+. Retrieved March 25, 2026, from [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. (n.d.). Syrris. Retrieved March 25, 2026, from [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved March 25, 2026, from [Link]

  • A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. (1990). PubMed. Retrieved March 25, 2026, from [Link]

  • Nucleophilic Addition To Carbonyls. (2022, September 9). Master Organic Chemistry. Retrieved March 25, 2026, from [Link]

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  • Ch17: Nucleophilic Addition. (n.d.). University of Calgary. Retrieved March 25, 2026, from [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 28). DR-NTU. Retrieved March 25, 2026, from [Link]

  • WO2016119505A1 - Pyrrole sulfonyl derivative, and preparation method and medical use thereof. (n.d.). Google Patents.
  • Synthesis of N-Phenylpyrrole Carboximides. (n.d.). MDPI. Retrieved March 25, 2026, from [Link]

  • 1-Phenyl-3-tosyl-1H-pyrrole. (2022, October 26). MDPI. Retrieved March 25, 2026, from [Link]

  • 5-PHENYL-1H-PYRROLE-3-CARBOXALDEHYDE. (n.d.). gsrs. Retrieved March 25, 2026, from [Link]

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  • 4.6: Nucleophilic Addition Reactions. (2023, September 21). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

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Comparative

A Guide to Unambiguous Structural Validation: The Case of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde Using 2D NMR

For researchers, medicinal chemists, and professionals in drug development, the absolute certainty of a molecule's structure is non-negotiable. It is the bedrock upon which all subsequent research—from efficacy and toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the absolute certainty of a molecule's structure is non-negotiable. It is the bedrock upon which all subsequent research—from efficacy and toxicity studies to intellectual property claims—is built.[1][2] While 1D NMR (¹H and ¹³C) provides a foundational glimpse, complex substitution patterns and the presence of quaternary carbons can lead to ambiguity. This guide provides an in-depth, field-proven workflow for the definitive structural validation of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, leveraging the synergistic power of 2D NMR, specifically HSQC and HMBC experiments.

This approach moves beyond simple data reporting, illustrating a logical, self-validating system that ensures the highest degree of confidence in the final structural assignment.

The Challenge: Limitations of 1D NMR

For a molecule like 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 1D NMR spectra can present several challenges:

  • Signal Overlap: The aromatic protons of the phenyl ring and the pyrrole ring may resonate in a crowded region, making unambiguous assignment difficult.

  • Quaternary Carbons: Critically, the carbon atoms at positions 1, 3, and 5 of the pyrrole ring, the sulfonyl-bearing carbon, and the phenyl-substituted carbon are non-protonated. Their chemical shifts will appear in the ¹³C NMR spectrum, but their precise location within the molecular framework remains unconfirmed by 1D methods alone.

To overcome these limitations, we turn to two-dimensional techniques that correlate nuclei through their bonding framework, painting a complete and unambiguous picture of the molecule.[3][4]

The Workflow: A Two-Pillar Approach to Validation

Our validation strategy rests on two core 2D NMR experiments: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). This workflow is designed to be a self-validating system where the results of each experiment must converge to support a single structural hypothesis.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Assembly A 1D NMR (¹H, ¹³C, DEPT) B HSQC Experiment (¹JCH Correlations) A->B C HMBC Experiment (ⁿJCH Correlations) A->C D Assign Direct C-H Pairs B->D E Connect Molecular Fragments & Quaternaries C->E F Cross-Validation (HSQC vs. HMBC) D->F E->F G Final Validated Structure F->G

Caption: A self-validating workflow for structural elucidation.

Pillar I: HSQC – Mapping the Protonated Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the first step in our 2D analysis.[5] Its function is to correlate proton signals directly with the carbon signals to which they are attached through a single bond (¹JCH).

Causality: We perform HSQC first because it provides the initial, unequivocal links between the ¹H and ¹³C spectra. It resolves proton signal overlap by spreading the data into a second (carbon) dimension and definitively assigns all protonated carbons. An edited HSQC or a preliminary DEPT-135 experiment can further distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), providing an additional layer of validation.[5][6]

Table 1: Predicted HSQC Correlations for 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde (Note: Chemical shifts (δ) are illustrative and may vary based on solvent and experimental conditions.)

Proton LabelPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Correlation
H-aldehyde~9.8~185C-H
H-2 (pyrrole)~7.8~130C-H
H-4 (pyrrole)~6.8~115C-H
H-phenyl (ortho)~7.6~129C-H
H-phenyl (meta)~7.4~128C-H
H-phenyl (para)~7.5~131C-H
H-methyl (SO₂)~3.2~45C-H
Experimental Protocol: Acquiring an HSQC Spectrum
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Initial Scans: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths (SW) for both nuclei.

  • Load Pulse Program: On a Bruker spectrometer, load a standard sensitivity-enhanced, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.3).[7]

  • Set Parameters:

    • Set the spectral widths (o1p for ¹H, o2p for ¹³C) determined from the 1D spectra.

    • The experiment is optimized for a one-bond coupling constant (¹JCH). A standard value of 145 Hz is suitable for most sp² and sp³ C-H bonds.[7]

    • Set the number of scans (e.g., 2-8) and the number of increments in the F1 dimension (e.g., 256).

  • Acquisition & Processing: Start the acquisition. Process the resulting 2D data using a sine-bell window function and perform a Fourier transform in both dimensions.

Pillar II: HMBC – Assembling the Molecular Skeleton

With the protonated carbons assigned, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is used to piece together the full molecular skeleton.[8] This technique reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and importantly, suppresses the one-bond correlations seen in HSQC.[5]

Causality: HMBC is the key to placing the quaternary carbons and connecting the molecular fragments identified by HSQC. For our target molecule, it is the only way to unambiguously confirm the position of the aldehyde, the phenyl ring, and the methylsulfonyl group on the pyrrole core. The absence of a correlation can sometimes be as informative as its presence, although this must be interpreted with caution as its intensity depends on the coupling constant.[5]

Table 2: Key Predicted HMBC Correlations for Structural Confirmation

Proton (¹H)Correlates to Carbon (¹³C)Bond DistanceStructural Information Confirmed
H-aldehydeC-3 (pyrrole)²JConfirms aldehyde is at position 3.
H-aldehydeC-4 (pyrrole)³JConnects aldehyde to the pyrrole ring.
H-2 (pyrrole)C-3 (pyrrole)²JLinks C-2 and C-3 positions.
H-2 (pyrrole)C-5 (pyrrole)³JConfirms pyrrole ring connectivity.
H-4 (pyrrole)C-3 (pyrrole)²JLinks C-4 and C-3 positions.
H-4 (pyrrole)C-5 (pyrrole)²JLinks C-4 and C-5 positions.
H-methyl (SO₂)C-sulfonyl²JConfirms methyl group is on the sulfonyl.
H-methyl (SO₂)C-1 (pyrrole)³JCrucial: Confirms sulfonyl group is on the pyrrole nitrogen.
H-phenyl (ortho)C-5 (pyrrole)³JCrucial: Confirms phenyl ring is at position 5.
H-phenyl (ortho)C-phenyl (ipso)²JConfirms phenyl ring connectivity.
Experimental Protocol: Acquiring an HMBC Spectrum
  • Sample & 1D Spectra: Use the same sample and 1D spectral widths as for the HSQC experiment.

  • Load Pulse Program: On a Bruker spectrometer, load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).[7][9]

  • Set Parameters:

    • Set the spectral widths for ¹H (F2) and ¹³C (F1).

    • The experiment is optimized for a long-range coupling constant (ⁿJCH). A typical value is 8 Hz, which covers a good range of expected 2- and 3-bond couplings.[7][10] For comprehensive analysis, acquiring a second HMBC optimized for a different coupling (e.g., 4-5 Hz) can sometimes reveal additional correlations.[5]

    • HMBC often requires more scans than HSQC for adequate signal-to-noise. Set the number of scans to 8-16 or higher, depending on sample concentration.

  • Acquisition & Processing: Start the acquisition. Process the data similarly to the HSQC, often using a magnitude calculation.

Comparison with Alternative Methods

While HSQC/HMBC provides a robust solution-state structure, it's useful to understand its place among other validation techniques.

TechniqueInformation ProvidedAdvantagesLimitations
HSQC/HMBC Covalent bond connectivity in solution.Excellent for soluble compounds; provides data relevant to biological conditions; does not require crystallization.Provides relative, not absolute, stereochemistry without further experiments (e.g., NOESY).
X-ray Crystallography Definitive 3D structure and absolute stereochemistry in the solid state.The "gold standard" for structural proof.Requires a single, high-quality crystal, which can be difficult or impossible to obtain; structure may differ from solution-state conformation.
COSY Through-bond proton-proton (H-H) couplings.Good for identifying adjacent protons and spin systems.Does not provide information about quaternary carbons or connect isolated spin systems.[2]
NOESY Through-space proton-proton correlations.Essential for determining stereochemistry and 3D conformation in solution.[11]Does not establish the fundamental covalent framework.

Conclusion

The synergistic application of HSQC and HMBC spectroscopy provides a powerful, reliable, and self-validating workflow for the complete structural elucidation of complex organic molecules like 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde. By first mapping direct C-H connections with HSQC and then assembling the full carbon skeleton—including all-important quaternary centers—with HMBC, researchers can achieve an unambiguous structural assignment. This level of analytical rigor is fundamental in the field of drug development, ensuring that all subsequent biological and clinical data is built on a foundation of absolute structural certainty.

References

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science, 2(4), 391-397.
  • Grootveld, M., & Begum, S. (2023). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 28(15), 5849. [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]

  • Benet, D. (n.d.). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Longdom Publishing. [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • University of Missouri-St. Louis. (n.d.). 2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. [Link]

  • Hari, N. (2014). Any easy explanatory notes about HMBC? ResearchGate. [Link]

  • Universidade Federal de São Carlos. (n.d.). Typical 2D NMR experiments used for molecular structure determination. Universidade Federal de São Carlos. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Semmelweis University. (n.d.). Basic 2D NMR experiments. Semmelweis University. [Link]

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Safety & Regulatory Compliance

Safety

1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde proper disposal procedures

Operational Guide to the Safe Handling and Disposal of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde Introduction 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde is a highly functionalized heterocyclic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to the Safe Handling and Disposal of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde

Introduction 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, such as potassium-competitive acid blockers (P-CABs). While its unique structural motifs—a pyrrole core, a phenyl substituent, an aldehyde group, and a methylsulfonyl moiety—make it invaluable for drug development, they also dictate stringent environmental and safety protocols for its disposal.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the proper disposal of this compound. By understanding the causality behind these protocols, laboratories can ensure compliance with federal regulations, protect personnel, and minimize environmental impact.

Section 1: Physicochemical Profiling and Waste Causality

Before executing a disposal plan, one must understand how the molecule's structure dictates its waste classification. The compound contains nitrogen (in the pyrrole ring) and sulfur (in the methylsulfonyl group). It does not contain halogens.

Causality of the Disposal Strategy:

  • Sulfur and Nitrogen Content: When combusted, the sulfur and nitrogen atoms will oxidize to form SOx and NOx gases. Therefore, this waste cannot be processed by standard municipal incinerators; it requires a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with alkaline scrubbers to capture these emissions.

  • Aldehyde Reactivity: The -CHO group is susceptible to oxidation. It must be segregated from strong oxidizing waste streams (e.g., peroxides, nitric acid) to prevent exothermic reactions within the waste container.

  • Halogen Absence: Mixing this compound with halogenated waste (e.g., dichloromethane) unnecessarily increases disposal costs, as halogenated waste requires specialized, higher-temperature incineration to prevent dioxin formation.

Table 1: Waste Profiling & Hazard Classification

Property / AttributeClassification / DetailOperational Implication
Chemical Class Heterocyclic Aldehyde / SulfoneSegregate from strong oxidizers and bases to prevent exothermic reactions.
Physical State Solid (Crystalline)Dust generation risk; requires wet-wiping or HEPA vacuums for spills.
Heteroatoms Nitrogen (N), Sulfur (S)Incineration yields NOx and SOx; requires scrubber-equipped TSDFs.
Halogen Content None (Non-halogenated)Designate as "Non-Halogenated Organic Waste" to minimize disposal costs.
RCRA Status Unlisted Hazardous WasteMust be managed as characteristic hazardous waste due to toxicity/reactivity.

Section 2: Step-by-Step Disposal Protocol

The following protocol establishes a self-validating system for waste management, ensuring that every step inherently verifies the correctness of the previous one, aligning with the standards set forth in [1].

Step 1: Point-of-Generation Segregation

  • Action: Establish a dedicated waste container labeled "Non-Halogenated Organic Waste." If the compound is dissolved in a solvent (e.g., ethyl acetate, DMSO) during an experiment, ensure the solvent is also non-halogenated.

  • Validation: Check the Safety Data Sheet (SDS) of all components in the waste mixture. If any component contains fluorine, chlorine, bromine, or iodine, the entire container must be reclassified as "Halogenated Waste."

Step 2: Containerization and Secondary Containment

  • Action: Transfer the solid or liquid waste into a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass bottles with PTFE-lined screw caps are required. Place the primary container inside a secondary containment bin.

  • Validation: The secondary containment must be capable of holding 110% of the volume of the primary container. This ensures compliance with and prevents catastrophic spills from reaching the drain [2].

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag to the container before the first addition of waste. Write the full chemical name: "1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde." Include the date of initial accumulation and check the appropriate hazard pictograms (e.g., Irritant, Health Hazard).

  • Validation: Do not use abbreviations, acronyms, or chemical formulas. mandates full nomenclature so that emergency responders and TSDF operators can accurately identify the hazards without ambiguity [3].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the container in a designated SAA at or near the point of generation, under the direct control of the operator. Keep the container tightly closed at all times unless actively adding waste.

  • Validation: Monitor accumulation limits. Depending on your facility's generator status, waste must be transferred to a central accumulation area within a specific timeframe (e.g., 90 days for Large Quantity Generators) [2].

Step 5: Final Disposal via High-Temperature Incineration

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to an EPA-licensed TSDF.

  • Validation: Ensure the waste manifest specifies high-temperature incineration. The TSDF will combust the material at >1000°C, breaking down the stable pyrrole and phenyl rings, while wet scrubbers neutralize the resulting SOx and NOx emissions.

Section 3: Spill Response and Decontamination

In the event of an accidental release of 1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde:

  • Solid Spills: Do not dry sweep, as this aerosolizes the fine crystalline powder, creating an inhalation hazard. Instead, dampen an absorbent pad with a compatible solvent (e.g., water or a mild alcohol) and gently wipe up the material.

  • Liquid Spills (if in solution): Surround the spill with an inert absorbent material like vermiculite or sand. Do not use combustible absorbents like sawdust, which could react with the aldehyde.

  • Disposal of Spill Materials: All contaminated wipes, gloves, and absorbents must be placed in a sealed bag, tagged as hazardous waste, and disposed of following the protocol outlined in Section 2.

Section 4: Operational Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the critical transition points from generation to final destruction.

DisposalWorkflow Gen Waste Generation 1-(Methylsulfonyl)-5-phenyl- 1H-pyrrole-3-carbaldehyde Seg Segregation Non-Halogenated Organic (N, S Heteroatoms) Gen->Seg Identify hazard class Cont Containerization HDPE / Glass with Secondary Containment Seg->Cont Transfer safely Lab RCRA Labeling Full Chemical Name & Hazard Pictograms Cont->Lab Apply EPA tags Store SAA Storage Accumulation Limits (<90 or <180 Days) Lab->Store Move to SAA Disp Final Disposal High-Temp Incineration (SOx/NOx Scrubbing) Store->Disp TSDF Contractor

Figure 1: Self-validating workflow for the segregation, accumulation, and disposal of sulfonyl pyrrole waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators." United States Environmental Protection Agency, 2023. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (29 CFR 1910.1200)." United States Department of Labor, 2012. URL: [Link]

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